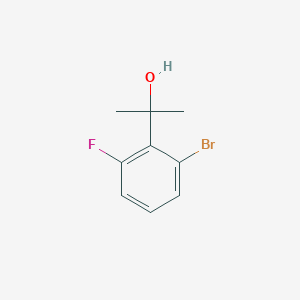

2-(2-Bromo-6-fluorophenyl)propan-2-ol

説明

Contextualization within Halogenated Aromatic Alcohols

Halogenated aromatic alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group and at least one halogen atom attached to an aromatic ring system. These structures are fundamental building blocks in modern organic synthesis. The incorporation of halogens like fluorine, chlorine, bromine, and iodine into an aromatic scaffold can significantly alter a molecule's physical and chemical properties. bldpharm.com

Organohalogen compounds are highly valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. bldpharm.com The presence and position of halogen substituents can influence reaction pathways and molecular interactions. For instance, halogens can act as leaving groups in nucleophilic substitution reactions or direct the position of subsequent electrophilic additions to the aromatic ring. The conversion of alcohols to alkyl halides is a common strategy in synthesis, as it transforms the hydroxyl group into a more versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds. aobchem.com

The specific combination of different halogens, such as bromine and fluorine in the subject compound, allows for nuanced control over electronic effects and steric hindrance around a reaction center. This dual-halogenation pattern is a strategic design element for creating complex molecular architectures.

Significance of 2-(2-Bromo-6-fluorophenyl)propan-2-ol in Contemporary Organic Chemistry Research

While extensive peer-reviewed studies focusing specifically on this compound are not prevalent in public literature, its chemical structure suggests considerable significance as a specialized synthetic intermediate. The molecule combines three key features: a tertiary alcohol, and two different halogen atoms positioned ortho to the propan-2-ol substituent. This specific arrangement makes it a valuable precursor for synthesizing sterically hindered and electronically modulated compounds.

Its structural analogs, such as 2-(2-bromophenyl)propan-2-ol (B1267433) and other isomers, are recognized as building blocks in the synthesis of pharmaceuticals and agrochemicals. scimplify.com The tertiary alcohol group can be a target for substitution or elimination reactions, providing pathways to introduce other functional groups or create unsaturated bonds. nih.gov The ortho-bromo and ortho-fluoro substituents provide handles for further chemical modification, for instance through cross-coupling reactions (utilizing the bromo group) or by influencing the acidity and reactivity of the aromatic ring. Therefore, the primary significance of this compound lies in its potential utility for constructing complex target molecules in discovery chemistry.

Below is a table detailing the known chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not readily available in public databases |

Overview of Academic Research Trajectories for Aryl-Substituted Propan-2-ols

Aryl-substituted propan-2-ols, particularly tertiary alcohols like 2-arylpropan-2-ols, represent an important class of compounds in academic and industrial research. A primary research trajectory involves their synthesis, which is commonly achieved through the reaction of Grignard reagents (such as methylmagnesium bromide) with aryl ketones or esters. nih.govchemicalbook.com This method provides a reliable and versatile route to a wide range of substituted tertiary alcohols.

Another significant area of research focuses on the application of these compounds as precursors in medicinal chemistry. For example, various 1-aryl-3-substituted propanol (B110389) derivatives have been synthesized and evaluated for their potential as antimalarial agents. bldpharm.comnih.gov These studies highlight the importance of the aryl alcohol scaffold in drug discovery. The hydroxyl group in these molecules can be converted into other functionalities, such as alkyl halides, to facilitate further synthetic steps.

Furthermore, aryl-substituted alcohols are instrumental in mechanistic studies of organic reactions, including carbocation rearrangements. The stability of the tertiary benzylic carbocation that can be formed from 2-arylpropan-2-ols makes them useful substrates for investigating reaction pathways like SN1 substitution and E1 elimination. nih.gov This foundational research helps refine synthetic methodologies and expand the toolkit of organic chemists.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule identifies several logical disconnection points, suggesting potential forward synthetic routes. The most evident disconnection is at the quaternary carbon-aryl ring bond. This C-C bond can be retrosynthetically cleaved, leading to two primary sets of synthons.

Disconnection A (Grignard-Ketone Pathway): This approach disconnects the tertiary alcohol functionality. The bond between the aromatic ring and the propan-2-ol group is broken, identifying 2-bromo-6-fluorophenyl anion synthon and an acetone (B3395972) electrophile. In a forward synthesis, this corresponds to the reaction of a Grignard reagent, 2-bromo-6-fluorophenylmagnesium bromide, with acetone.

Disconnection B (Grignard-Ester Pathway): An alternative disconnection at the same position involves breaking the two C-C bonds of the isopropyl group. This leads to a 2-bromo-6-fluorobenzoyl synthon (such as an ester, e.g., methyl 2-bromo-6-fluorobenzoate) and two equivalents of a methyl anion synthon. The forward reaction would involve treating the ester with at least two equivalents of a methyl Grignard reagent (methylmagnesium bromide or methyllithium).

A further retrosynthetic step involves the disconnection of the carbon-halogen bonds on the aromatic ring. This suggests that the synthesis of the key intermediate, a 1-bromo-3-fluorobenzene (B1666201) derivative, is a critical preceding step.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the formation of the tertiary alcohol moiety on a pre-functionalized aromatic ring.

The addition of organometallic reagents to carbonyl compounds is a cornerstone for the formation of tertiary alcohols. The synthesis of this compound can be efficiently achieved via a Grignard reaction.

One primary method involves the reaction of a suitably substituted aryl Grignard reagent with a ketone. The synthesis begins with the preparation of 2-bromo-6-fluorophenylmagnesium bromide from 1,3-dibromo-2-fluorobenzene. This Grignard reagent is then reacted with acetone to yield the desired tertiary alcohol after an aqueous workup.

Alternatively, and more commonly, the synthesis starts from a precursor like methyl 2-bromo-6-fluorobenzoate. This ester is treated with two or more equivalents of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The first equivalent adds to the carbonyl group to form a hemiketal intermediate, which eliminates a methoxide ion to form 2'-bromo-6'-fluoroacetophenone in situ. A second equivalent of the Grignard reagent then immediately adds to this intermediate ketone to form the magnesium alkoxide of the final product. Subsequent quenching with an acid solution (e.g., aqueous ammonium chloride or dilute HCl) protonates the alkoxide to yield this compound. chemicalbook.com A similar synthesis of 2-(2-bromophenyl)-2-propanol from ethyl 2-bromobenzoate and methylmagnesium iodide has been reported with high yields. chemicalbook.com

Table 1: Grignard Reaction for Tertiary Alcohol Synthesis

| Starting Material | Reagent(s) | Solvent | Key Intermediate | Product |

|---|---|---|---|---|

| Methyl 2-bromo-6-fluorobenzoate | 2.2 eq. CH₃MgBr | Tetrahydrofuran (THF) | 2'-Bromo-6'-fluoroacetophenone | This compound |

The corresponding ketonic intermediate for the target molecule is 2'-bromo-6'-fluoroacetophenone. While this ketone is a direct precursor to the tertiary alcohol via a Grignard reaction as described above, it can also undergo reduction to form a secondary alcohol. This reduction does not yield the target compound but is a relevant reaction of the key intermediate.

Reduction of the carbonyl group in 2'-bromo-6'-fluoroacetophenone to a hydroxyl group can be accomplished using various reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).

The reaction with sodium borohydride is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. This method is highly effective for reducing ketones to secondary alcohols without affecting the aryl halide functionalities. The resulting product from this reduction would be 1-(2-bromo-6-fluorophenyl)ethanol.

Table 2: Reduction of 2'-Bromo-6'-fluoroacetophenone

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 2'-Bromo-6'-fluoroacetophenone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(2-Bromo-6-fluorophenyl)ethanol |

Halogenation and Fluorination Techniques for Aryl Systems

The synthesis of the necessary halogenated precursors is crucial. The regiochemistry of the bromination and fluorination steps is controlled by the directing effects of the substituents on the aromatic ring.

The synthesis of the required 1-bromo-3-fluorobenzene or a related precursor often starts with fluorobenzene (B45895). Electrophilic aromatic bromination of fluorobenzene is a standard method for producing bromofluorobenzenes. nih.gov The fluorine atom is an ortho-, para-director. The reaction of fluorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) typically yields predominantly the para-isomer, 1-bromo-4-fluorobenzene, due to steric hindrance at the ortho position. google.comwikipedia.org

Achieving ortho-bromination to create a 1-bromo-2-fluorobenzene scaffold requires alternative strategies, often involving directed metalation (see 2.3.2). For synthesizing a 1-bromo-3-fluorobenzene pattern, one might start from 3-bromoaniline, which can be converted to the diazonium salt and subsequently treated with fluoroboric acid (Schiemann reaction) to introduce the fluorine atom.

Regioselective bromination can also be achieved using other brominating agents like N-Bromosuccinimide (NBS), often with a catalyst or under specific conditions to control the position of bromination. nih.govresearchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. The fluorine atom is a surprisingly effective directing group for this reaction. semanticscholar.orgresearchgate.net Fluorine can direct the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). uwindsor.ca

This methodology allows for the synthesis of ortho-substituted fluoroaromatics that are difficult to access through classical electrophilic substitution. For instance, starting with fluorobenzene, treatment with a strong base generates a 2-fluorophenyllithium intermediate. This organolithium species can then be "trapped" by an electrophile. Quenching the reaction with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, introduces a bromine atom specifically at the ortho position, yielding 1-bromo-2-fluorobenzene. This technique provides a highly regioselective route to key precursors for the synthesis of this compound. acs.org The reactivity of C-H bonds ortho to fluorine substituents with metal centers is enhanced relative to other positions, making this a reliable synthetic tool. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dibromoethane |

| 1,3-dibromo-2-fluorobenzene |

| 1,3-dibromo-5-fluorobenzene |

| 1-bromo-2-fluorobenzene |

| 1-bromo-3-fluorobenzene |

| 1-bromo-4-fluorobenzene |

| 1-(2-bromo-6-fluorophenyl)ethanol |

| This compound |

| 2-bromo-6-fluorobenzaldehyde |

| 2-bromo-6-fluorophenylmagnesium bromide |

| 2-bromo-6-fluorotoluene |

| 2'-bromo-6'-fluoroacetophenone |

| 2-fluorophenyllithium |

| 3-bromoaniline |

| Acetone |

| Benzene (B151609) |

| Bromine |

| Ethyl 2-bromobenzoate |

| Fluorobenzene |

| Iron(III) bromide |

| Lithium aluminium hydride |

| Methanol |

| Methyl 2-bromo-6-fluorobenzoate |

| Methyl 2-bromobenzoate |

| Methylmagnesium bromide |

| Methylmagnesium iodide |

| n-butyllithium |

| N-Bromosuccinimide |

| s-butyllithium |

| Sodium borohydride |

An in-depth examination of the synthetic approaches toward this compound and its related derivatives reveals a landscape rich with both traditional and modern organic chemistry methodologies. This article focuses on the strategic construction of these molecules, exploring convergent and divergent pathways and the application of contemporary catalytic systems to the broader class of substituted aryl alcohols.

Structure

3D Structure

特性

分子式 |

C9H10BrFO |

|---|---|

分子量 |

233.08 g/mol |

IUPAC名 |

2-(2-bromo-6-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3 |

InChIキー |

TZEOPGYHZAEHDS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=C(C=CC=C1Br)F)O |

製品の起源 |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Bromo 6 Fluorophenyl Propan 2 Ol

Reactivity at the Tertiary Hydroxyl Group

The hydroxyl (-OH) group is situated on a tertiary carbon, which profoundly affects its reactivity, particularly in oxidation and substitution reactions. This steric hindrance makes the hydroxyl group less accessible to reagents compared to primary or secondary alcohols.

Oxidation Processes and Product Formation

Tertiary alcohols are generally resistant to oxidation under standard conditions. libretexts.orgchemistryviews.org Oxidation of alcohols typically involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the carbon atom bearing the hydroxyl group to form a carbonyl compound. libretexts.org In 2-(2-bromo-6-fluorophenyl)propan-2-ol, the carbon atom attached to the -OH group does not have a hydrogen atom bonded to it. libretexts.orgquora.com

Consequently, common oxidizing agents that readily convert primary and secondary alcohols to aldehydes, carboxylic acids, or ketones have no reaction with tertiary alcohols like the title compound. libretexts.orgsavemyexams.com For oxidation to occur, the much stronger carbon-carbon bonds would need to be broken, which requires harsh reaction conditions and typically leads to a mixture of degradation products rather than a single, well-defined oxidized species. chemistryviews.org

Table 1: Expected Outcome of Oxidation Reactions

| Oxidizing Agent | Typical Substrate | Expected Product with this compound |

| Acidified K₂Cr₂O₇ | Primary/Secondary Alcohol | No Reaction libretexts.orgsavemyexams.com |

| Acidified KMnO₄ | Primary/Secondary Alcohol | No Reaction savemyexams.com |

| Pyridinium chlorochromate (PCC) | Primary/Secondary Alcohol | No Reaction chemistryviews.orglibretexts.org |

| Swern Oxidation (DMSO, oxalyl chloride) | Primary/Secondary Alcohol | No Reaction chemistryviews.org |

Dehydration Reactions and Olefin Generation

Tertiary alcohols, particularly benzylic ones, readily undergo dehydration in the presence of an acid catalyst to form alkenes. ucalgary.castackexchange.com The reaction proceeds via an E1 elimination mechanism. The process begins with the protonation of the hydroxyl group by the acid, forming a good leaving group (water). This group then departs, generating a relatively stable tertiary benzylic carbocation. The stability of this intermediate is enhanced by hyperconjugation from the methyl groups and resonance with the aromatic ring. stackexchange.com A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon (a methyl group in this case), leading to the formation of a double bond.

The expected product from the dehydration of this compound is 1-bromo-3-(prop-1-en-2-yl)-2-fluorobenzene. This reaction is typically favored by heat and the continuous removal of water to drive the equilibrium toward the alkene product. google.com

Table 2: Typical Conditions for Tertiary Alcohol Dehydration

| Reagent/Catalyst | Temperature | Mechanism | Expected Product |

| Concentrated H₂SO₄ | High | E1 | 1-bromo-3-(prop-1-en-2-yl)-2-fluorobenzene |

| Concentrated H₃PO₄ | High | E1 | 1-bromo-3-(prop-1-en-2-yl)-2-fluorobenzene |

| p-Toluenesulfonic acid (PTSA) | High | E1 | 1-bromo-3-(prop-1-en-2-yl)-2-fluorobenzene google.com |

Functionalization through Esterification and Etherification

Direct functionalization of the tertiary hydroxyl group through esterification or etherification is often challenging due to steric hindrance. quora.com

Esterification: Standard Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic conditions, is generally ineffective for tertiary alcohols because the competing elimination (dehydration) reaction is much faster. quora.comcommonorganicchemistry.com To form esters from this compound, methods that avoid strong acid and carbocation formation are necessary. One common approach is to react the alcohol with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. quora.com Alternative modern methods, such as Steglich esterification using DCC and DMAP, can also be employed for sterically hindered alcohols. commonorganicchemistry.com Enzymatic processes using specific lipases have also been developed to prepare esters from tertiary alcohols under mild conditions. google.com

Etherification: The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from a tertiary alcohol because the tertiary alkoxide is a strong base, and elimination of the alkyl halide would be the predominant reaction pathway. However, ethers can be formed under acidic conditions by reacting the alcohol with another alcohol, though this often leads to mixtures of products. researchgate.net More specialized methods, such as using zinc or copper catalysts to couple tertiary alkyl halides with alcohols, can provide access to sterically hindered ethers. organic-chemistry.org

Reactivity of the Halogenated Aromatic Moiety

The 2-bromo-6-fluorophenyl group offers two sites for reaction: the carbon-bromine bond and the carbon-fluorine bond. The reactivity at these positions is influenced by the electronic properties of the halogens and the steric hindrance from the adjacent isopropyl alcohol group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comopenstax.org

In the 2-bromo-6-fluorophenyl ring, the fluorine atom is generally more susceptible to SNAr than the bromine atom. stackexchange.comcsbsju.edu This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. wyzant.com Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comstackexchange.com The leaving group's ability is less critical as the expulsion of the halide and restoration of aromaticity is a fast step. stackexchange.com Therefore, under typical SNAr conditions with nucleophiles like alkoxides, amines, or thiols, selective substitution of the fluorine atom would be the expected outcome. However, the presence of strong electron-withdrawing groups ortho or para to the halogen is usually required for high reactivity, which are absent in this molecule. wikipedia.orglibretexts.org Recent methods using photoredox catalysis have shown promise for SNAr reactions on unactivated fluoroarenes. nih.gov

Table 3: Relative Reactivity in SNAr Reactions

| Leaving Group | Electronegativity | C-X Bond Strength | Typical SNAr Reactivity | Rationale |

| -F | 3.98 | High | Highest wikipedia.org | Stabilizes intermediate via inductive effect. masterorganicchemistry.comstackexchange.com |

| -Cl | 3.16 | Medium | Moderate wikipedia.org | Less stabilizing than fluorine. |

| -Br | 2.96 | Medium-Low | Moderate wikipedia.org | Similar to chlorine. |

| -I | 2.66 | Low | Lowest masterorganicchemistry.com | Poor stabilization of intermediate. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for aryl bromides. wikipedia.org The C-Br bond in this compound is the primary site for these transformations, as C-F bonds are generally unreactive under standard palladium-coupling conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide. nih.gov The this compound would be expected to react readily with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or palladacycle precatalysts) and a base (e.g., Na₂CO₃, K₃PO₄, or TMSOK). nih.govnih.gov This would replace the bromine atom with the organic group from the boronic acid, leaving the fluorine atom and the tertiary alcohol intact. The reaction generally tolerates a wide range of functional groups. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with an aryl halide. organic-chemistry.org Similar to the Suzuki reaction, this process is catalyzed by palladium or nickel complexes. wikipedia.org The C-Br bond of the title compound would undergo oxidative addition to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the C-C coupled product. This method is known for its high functional group tolerance and effectiveness with sterically demanding substrates. nih.govnih.gov

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Expected Transformation |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd-PEPPSI, or Buchwald/Hartwig precatalysts nih.govresearchgate.net | K₂CO₃, Cs₂CO₃, K₃PO₄ | C-Br bond replaced with C-R bond nih.govrsc.org |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ wikipedia.org | Not required | C-Br bond replaced with C-R bond organic-chemistry.orgresearchgate.net |

Halogen-Metal Exchange and Subsequent Trapping Reactions

Halogen-metal exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic compound, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. wikipedia.orgutexas.edu For this compound, this reaction primarily involves the bromine atom due to the greater reactivity of the C-Br bond compared to the more stable C-F bond in such exchanges. wikipedia.orgprinceton.edu

The reaction is typically carried out at low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.orgtcnj.edu The process begins with the deprotonation of the acidic hydroxyl proton of the propan-2-ol group, followed by the exchange of the bromine atom for a lithium atom. This generates a highly reactive aryllithium intermediate.

This in situ generated aryllithium species is a potent nucleophile and can be "trapped" by a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the original position of the bromine atom. This two-step sequence provides a versatile method for the synthesis of complex ortho-substituted aromatic compounds.

Interactive Table: Potential Products from Trapping Reactions

Below is a table illustrating the potential products formed by reacting the aryllithium intermediate of this compound with various electrophiles.

| Electrophile (Trapping Agent) | Chemical Formula | Resulting Functional Group | Potential Product Name |

| Water | H₂O | -H | 2-(2-Fluorophenyl)propan-2-ol |

| Carbon Dioxide | CO₂ | -COOH | 2-Fluoro-6-(2-hydroxypropan-2-yl)benzoic acid |

| Formaldehyde | CH₂O | -CH₂OH | 2-(2-Fluoro-6-(hydroxymethyl)phenyl)propan-2-ol |

| Acetone (B3395972) | (CH₃)₂CO | -C(OH)(CH₃)₂ | 2-(2-Fluoro-6-(2-hydroxypropan-2-yl)phenyl)propan-2-ol |

| Iodine | I₂ | -I | 2-(2-Fluoro-6-iodophenyl)propan-2-ol |

| Dimethylformamide (DMF) | C₃H₇NO | -CHO | 2-Fluoro-6-(2-hydroxypropan-2-yl)benzaldehyde |

Benzyne (B1209423) Intermediate Formation from Ortho-Substituted Aryl Halides

The ortho-dihalo arrangement in this compound provides a classic precursor for the generation of a highly strained and reactive intermediate known as an aryne, specifically 3-fluoro-7-(propan-2-ol)benzyne. masterorganicchemistry.comlibretexts.org This elimination-addition mechanism is typically initiated by a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, under harsh conditions. makingmolecules.com

The process involves two key steps:

Elimination: The strong base abstracts a proton from the carbon atom adjacent to a halogen. In this molecule, the most likely deprotonation would occur at the position ortho to the fluorine, facilitated by fluorine's strong inductive effect. This is followed by the elimination of the adjacent bromine atom, resulting in the formation of a transient "triple bond" within the aromatic ring. masterorganicchemistry.commakingmolecules.com

Addition: The newly formed, highly electrophilic benzyne intermediate rapidly reacts with any available nucleophile. libretexts.orgmakingmolecules.com If the base used is the amide ion (NH₂⁻), it will add to one of the carbons of the benzyne triple bond. Subsequent protonation yields the final substituted aniline (B41778) product.

A key feature of benzyne chemistry is the potential for rearranged products. Since the nucleophile can attack either carbon of the strained triple bond, a mixture of regioisomers can be formed if the benzyne is unsymmetrical, as is the case here. libretexts.org The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the existing substituents. masterorganicchemistry.com

Interplay Between Functional Groups: Synergistic Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups but is a result of their complex electronic and steric interactions.

Electronic Effects of Bromine and Fluorine Substituents on Reaction Rates

Both bromine and fluorine are halogens and thus exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance (or mesomeric) effect (+M). uobabylon.edu.iqquora.comstackexchange.com

Inductive Effect (-I): Due to their high electronegativity, both halogens pull electron density away from the benzene (B151609) ring through the sigma bond network. uobabylon.edu.iq Fluorine is the most electronegative element, so its inductive effect is significantly stronger than that of bromine. This electron withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. quora.com

Resonance Effect (+M): The lone pairs on the halogens can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions. libretexts.org This effect makes halogens ortho, para-directors for electrophilic substitution. uobabylon.edu.iqmasterorganicchemistry.com The efficiency of this pi-donation depends on the orbital overlap between the halogen and the carbon of the ring. The smaller 2p orbital of fluorine overlaps more effectively with carbon's 2p orbital than the larger 4p orbital of bromine. stackexchange.com

Interactive Table: Comparison of Halogen Electronic Properties

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Fluorine | 3.98 | Strongly deactivating (-I) | Weakly activating (+M) | Deactivating, ortho/para director |

| Bromine | 2.96 | Moderately deactivating (-I) | Weakly activating (+M) | Deactivating, ortho/para director |

The net result is that both halogens are deactivating groups, yet they direct incoming electrophiles to the positions ortho and para to themselves. uobabylon.edu.iq In this compound, the powerful inductive effect of the fluorine atom significantly influences the acidity of adjacent protons, which is a key factor in benzyne formation.

Steric Hindrance Considerations in Aromatic Transformations

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. youtube.com In this compound, the bulky propan-2-ol group and the bromine atom are positioned ortho to each other, creating a sterically crowded environment on one side of the molecule.

This steric bulk has several important consequences:

Reduced Reactivity at Ortho Positions: The approach of reagents to the positions adjacent to the bulky groups is hindered. For instance, in electrophilic aromatic substitution reactions, attack at the para position is often favored over the ortho position simply to avoid steric clash with the existing substituent. masterorganicchemistry.comyoutube.com

Influence on Regioselectivity: In reactions like halogen-metal exchange, the steric environment can influence which conformer of the molecule preferentially reacts.

Direction of Metallation: The tertiary alcohol group can act as a directing group in certain reactions. However, the steric bulk of the adjacent bromine may force metallation to occur at the less hindered position ortho to the fluorine atom.

The combination of steric and electronic effects dictates the ultimate outcome of a reaction, often leading to high regioselectivity that might not be predicted by considering either factor in isolation. youtube.comstackexchange.com

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the reaction mechanisms provides insight into how transformations of this compound occur at a molecular level.

Mechanism of Halogen-Lithium Exchange:

The precise mechanism of lithium-halogen exchange is complex and can be influenced by factors like solvent and the aggregation state of the organolithium reagent. princeton.edupku.edu.cn However, a widely accepted pathway involves a nucleophilic attack on the halogen atom.

Initial Deprotonation: The organolithium reagent (e.g., n-BuLi) first acts as a base, abstracting the acidic proton from the tertiary alcohol to form a lithium alkoxide.

Formation of an 'Ate-complex': The carbanionic portion of a second equivalent of n-BuLi attacks the electrophilic bromine atom on the aromatic ring. This forms a transient, hypervalent iodine intermediate known as an "ate-complex". wikipedia.org

Exchange: This complex then collapses, with the butyl group forming a C-Br bond (butyl bromide) and the aromatic ring retaining the lithium, thus forming the aryllithium species. wikipedia.org This exchange is generally very fast, even at low temperatures. wikipedia.org

Mechanism of Benzyne Formation and Trapping (Elimination-Addition):

The formation of a benzyne intermediate proceeds via an elimination-addition pathway. makingmolecules.com

Deprotonation (Elimination): A strong base (B⁻), such as the amide ion (NH₂⁻), removes a proton from the ring at a position ortho to one of the halogens. The position ortho to the highly electronegative fluorine is the most likely site of deprotonation, forming a carbanion.

Halide Elimination: The resulting carbanion is unstable. The lone pair of electrons on the carbanion displaces the adjacent bromine atom (a good leaving group), forming the highly strained benzyne intermediate. youtube.com

Nucleophilic Attack (Addition): The nucleophile (e.g., NH₂⁻) attacks one of the two sp-hybridized carbons of the benzyne "triple bond". This step is fast due to the high reactivity of the benzyne. makingmolecules.com The attack occurs in the plane of the ring.

Protonation: The resulting aryl anion is then protonated by a proton source in the reaction mixture (such as the solvent, ammonia), yielding the final product. makingmolecules.com The regiochemistry of the final product depends on which of the two carbons of the benzyne is attacked, which in turn is governed by the electronic influence of the fluorine and propan-2-ol substituents. masterorganicchemistry.com

In-Depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive and detailed article on the advanced spectroscopic and structural characterization of the chemical compound this compound, as per the requested outline, cannot be generated at this time. Extensive searches for the requisite experimental data, including high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy results, have not yielded sufficient information in the public domain to produce a scientifically accurate and thorough analysis.

The requested article structure necessitated a deep dive into the specific spectroscopic signatures of this compound, covering:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would involve a comprehensive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, including the interpretation of chemical shifts and the application of two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY) for complete structural elucidation.

Vibrational Spectroscopy: This section required Fourier Transform Infrared (FT-IR) and Raman studies to identify characteristic vibrational modes and functional group signatures of the molecule.

Despite targeted searches for scholarly articles, spectroscopic databases, and chemical literature, specific and verifiable data for this compound remains elusive. While information is available for structurally similar compounds, such as 2-(2-bromophenyl)propan-2-ol (B1267433), extrapolating this data would be scientifically unsound and would not meet the stringent accuracy requirements of the request.

The creation of a scientifically valid article of this nature is contingent upon the availability of primary experimental data. Without access to published research detailing the synthesis and spectroscopic characterization of this compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, until such data becomes publicly available through peer-reviewed literature or spectral databases, the generation of the requested in-depth article is not feasible.

Advanced Spectroscopic and Structural Characterization of 2 2 Bromo 6 Fluorophenyl Propan 2 Ol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Conformational Preferences and Intermolecular Interactions Revealed by Vibrational Data

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the conformational landscape and intermolecular forces of a molecule. For 2-(2-Bromo-6-fluorophenyl)propan-2-ol, this analysis would involve identifying characteristic vibrational modes and observing how they shift under different conditions.

The presence of the hydroxyl (-OH) group is central to the molecule's interactions. In a vibrational spectrum, the O-H stretching frequency is highly sensitive to its environment. A sharp, high-frequency band would indicate a "free" or non-hydrogen-bonded hydroxyl group, typical of a dilute solution in a non-polar solvent. Conversely, a broad, lower-frequency band would be indicative of intermolecular hydrogen bonding between molecules in the condensed phase.

Furthermore, the rotational isomers (conformers) arising from the rotation around the C-C bond connecting the propan-2-ol group to the phenyl ring could be distinguished. Different spatial arrangements of the bulky bromine and fluorine atoms relative to the propan-2-ol substituent would result in unique vibrational fingerprints, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state could be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would provide an exact measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula, confirming the presence of bromine and fluorine through their characteristic isotopic patterns.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (like MS/MS) would illuminate the molecule's fragmentation pathways under ionization. The fragmentation pattern is a molecular fingerprint, revealing the most labile bonds and the stability of the resulting fragments. For this compound, expected fragmentation could involve the loss of a water molecule from the tertiary alcohol, the cleavage of a methyl group, or the loss of the entire propan-2-ol side chain. Analysis of the masses of these fragment ions would provide strong evidence for the compound's connectivity. A hypothetical fragmentation pattern is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [C₉H₁₀BrFO]⁺ | [C₉H₈BrF]⁺ | H₂O | Ionized 2-bromo-6-fluoro-isopropenylbenzene |

| [C₉H₁₀BrFO]⁺ | [C₈H₇BrFO]⁺ | CH₃ | Ion resulting from methyl group loss |

| [C₉H₁₀BrFO]⁺ | [C₆H₄BrF]⁺ | C₃H₆O | Bromofluorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be successfully grown, X-ray crystallography would offer the most definitive three-dimensional structural information in the solid state.

Molecular Geometry and Bond Parameters in the Crystalline State

This technique would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. This data would provide experimental validation of the molecular geometry, including the planarity of the benzene (B151609) ring and the tetrahedral arrangement around the tertiary carbon atom. The influence of the sterically demanding and electronegative bromine and fluorine substituents on the geometry of the phenyl ring and the orientation of the propan-2-ol group would be of significant interest.

Investigation of Halogen Bonding and π-π Stacking Interactions

Beyond hydrogen bonding, the presence of a bromine atom opens the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or fluorine atom, or the π-system of the phenyl ring. The analysis of Br···O, Br···F, or Br···π distances and angles would be necessary to identify and characterize such interactions.

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in the crystal packing. The crystallographic data would provide information on the inter-planar distance and the offset of the phenyl rings, indicating the presence and nature of these stabilizing interactions.

Computational and Theoretical Chemistry Studies of 2 2 Bromo 6 Fluorophenyl Propan 2 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-(2-Bromo-6-fluorophenyl)propan-2-ol, both Density Functional Theory (DFT) and ab initio methods would be powerful tools. DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for larger molecules. Ab initio methods, while more computationally intensive, can provide highly accurate benchmark results.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy of the molecule as a function of its atomic coordinates and finding the arrangement that corresponds to a minimum on the potential energy surface.

A comprehensive conformational analysis would be crucial to identify all stable conformers and the energy barriers between them. This is particularly important for this compound due to the rotational freedom around the C-C single bond connecting the propan-2-ol group to the phenyl ring. The presence of bulky bromine and fluorine atoms ortho to this substituent will likely result in significant steric hindrance, influencing the preferred orientation of the propan-2-ol group relative to the aromatic ring. The relative energies of these conformers would be calculated to determine their population at a given temperature.

Illustrative Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| 1 | 0.00 | 60 |

| 2 | 1.5 | 180 |

| 3 | 3.2 | -60 |

| Dihedral angle defined by C(ar)-C(ar)-C(alpha)-O |

Note: This data is illustrative and represents the type of information that would be generated from a computational study.

Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory provides a framework for this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO might be distributed over the aromatic ring and the C-Br bond, given the electronegativity of the bromine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data Table for HOMO-LUMO Analysis:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative and represents the type of information that would be generated from a computational study.

Reactivity Descriptors: Fukui Functions, Electrostatic Potential (ESP) Surfaces, and Local Reactivity Indices

To gain a more nuanced understanding of reactivity, various descriptors can be calculated. Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these functions would pinpoint specific atoms on the phenyl ring and the propan-2-ol substituent that are most susceptible to different types of chemical reactions.

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this molecule, the ESP would likely show a negative potential around the fluorine, oxygen, and to some extent, the bromine atoms, as well as the pi-system of the aromatic ring. A positive potential would be expected around the hydroxyl hydrogen.

Local reactivity indices, derived from conceptual DFT, provide quantitative measures of reactivity at specific atomic sites, complementing the qualitative picture provided by Fukui functions and ESP maps.

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecules. For this compound, both intramolecular and intermolecular NCIs are of interest.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. In this compound, RDG analysis would be instrumental in identifying and characterizing potential intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine atom, as well as other weak interactions influencing its conformational preferences.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would provide a detailed breakdown of the types and relative importance of intermolecular contacts, such as H···H, H···Br, H···F, and H···O interactions. This information is invaluable for understanding the packing of molecules in the solid state and for rationalizing the material's physical properties.

Illustrative Data Table for Hirshfeld Surface Analysis:

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| H···Br / Br···H | 20.5 |

| H···F / F···H | 15.8 |

| H···O / O···H | 10.3 |

| C···H / H···C | 5.1 |

| Other | 3.1 |

Note: This data is illustrative and represents the type of information that would be generated from a computational study.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this method can be applied to understand its behavior in various solvent environments. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For a molecule like this compound, MD simulations could reveal crucial information about how solvent molecules arrange themselves around the solute. In polar protic solvents, such as water or ethanol, the hydroxyl group of the propan-2-ol moiety would be expected to form hydrogen bonds. The simulations could quantify the strength and lifetime of these bonds. Conversely, in nonpolar solvents, weaker van der Waals interactions would dominate. The bulky bromine and fluorine atoms on the phenyl ring, along with the methyl groups, would influence the local solvent structure through steric and electrostatic interactions.

Such simulations can elucidate how the solvent affects the conformational flexibility of the molecule, including the rotation around the C-C bond connecting the phenyl ring and the propan-2-ol group. The dynamic behavior, such as rotational and translational diffusion coefficients, could also be calculated, offering insights into its mobility within a given medium.

A hypothetical study on a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, demonstrated that the frontier molecular orbital energy gap remained consistent across different solvents, suggesting minimal solvent influence on its electronic properties but indicating greater stability in polar environments asianresassoc.org. Similar investigations on this compound would be valuable.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters using computational methods is a cornerstone of modern chemical analysis. Techniques like Density Functional Theory (DFT) can be employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C chemical shifts. researchgate.net For this compound, these calculations would be sensitive to the electronic environment of each nucleus, which is influenced by the electronegative bromine and fluorine atoms. The predicted spectra could then be compared with experimentally obtained data to confirm the molecular structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational averaging, which can be modeled with more advanced computational approaches.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can also be calculated. For this molecule, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl groups, and the C-Br and C-F stretches. Comparing the computed IR spectrum with an experimental one would aid in the structural characterization and identification of the compound.

A hypothetical comparison of predicted and experimental spectroscopic data is presented in the table below.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) - OH | 2.5 | 2.46 |

| ¹H NMR (δ, ppm) - CH₃ | 1.6 | 1.64 |

| ¹³C NMR (δ, ppm) - C-OH | 72 | 72.5 |

| IR (cm⁻¹) - O-H stretch | 3450 | 3460 |

| IR (cm⁻¹) - C-Br stretch | 680 | 690 |

Reaction Mechanism Studies: Transition State Localization and Reaction Pathway Energetics

Computational chemistry is instrumental in mapping out the reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical reactions. For this compound, a key reaction to study would be its hydrolysis, which is expected to proceed via a nucleophilic substitution mechanism.

Given the tertiary nature of the alcohol, a unimolecular nucleophilic substitution (Sₙ1) mechanism is plausible. youtube.comrsc.org This mechanism involves a two-step process:

Formation of a Carbocation: The slow, rate-determining step is the departure of the bromide ion to form a tertiary carbocation. youtube.com Computational methods can be used to locate the transition state for this step and calculate its energy, which corresponds to the activation energy of the reaction. The stability of the resulting carbocation, influenced by the electronic effects of the fluoro and bromo substituents, would be a key factor.

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile, such as a water or hydroxide (B78521) ion, to form the final product. youtube.com

Theoretical calculations can provide the geometries of the reactant, transition state, intermediate, and product along the reaction coordinate. The relative energies of these species allow for the construction of a reaction energy profile, which provides a quantitative understanding of the reaction's feasibility and kinetics. Studies on similar molecules, like 2-bromo-2-methylpropane, have extensively used these principles to describe the Sₙ1 pathway. youtube.comrsc.orgdoubtnut.com

The table below illustrates a hypothetical energy profile for the Sₙ1 hydrolysis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0 |

| Transition State 1 | +20 |

| Carbocation Intermediate | +5 |

| Transition State 2 | +7 |

| Product | -10 |

These computational insights are invaluable for understanding the fundamental chemical reactivity of this compound and can guide the design of synthetic routes and the prediction of its chemical behavior in various environments.

Advanced Academic Applications and Derivatives of 2 2 Bromo 6 Fluorophenyl Propan 2 Ol

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of bromo, fluoro, and propan-2-ol substituents on the phenyl ring of 2-(2-Bromo-6-fluorophenyl)propan-2-ol makes it a highly valuable precursor in the synthesis of sophisticated organic molecules. The presence of the bromine atom, in particular, allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular architectures.

Precursor in the Synthesis of Fine Chemicals and Specialized Intermediates

The chemical reactivity of this compound lends itself to the synthesis of a variety of fine chemicals and specialized intermediates. The bromine atom can be readily displaced or utilized in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for building the carbon skeleton of more complex molecules. For instance, the tertiary alcohol group can be used as a handle for further functionalization or as a directing group in certain reactions, influencing the regioselectivity of subsequent transformations.

Synthesis of Highly Functionalized Aromatic Compounds

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. The this compound scaffold provides an excellent starting point for creating such compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds.

| Coupling Reaction | Reactant | Product Type | Potential Applications |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryls, styrenes | Pharmaceuticals, liquid crystals, organic electronics |

| Heck Coupling | Alkenes | Substituted alkenes | Natural product synthesis, polymers |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Organic materials, medicinal chemistry |

| Buchwald-Hartwig Amination | Amines | Aryl amines | Pharmaceuticals, organic electronics |

| Stille Coupling | Organostannanes | Various C-C coupled products | Complex molecule synthesis |

These reactions allow for the precise and efficient introduction of a wide array of substituents onto the aromatic ring, leading to a diverse library of functionalized compounds. The fluorine atom on the ring can influence the reactivity of the molecule and the properties of the final product, such as metabolic stability in drug candidates or electronic properties in materials.

Development of Chiral Auxiliaries and Ligands from Derivatives

While direct applications of this compound in the development of chiral auxiliaries and ligands are not yet widely reported, its derivatives hold significant potential in this area. The tertiary alcohol can be resolved into its constituent enantiomers, providing a chiral scaffold. Subsequent modifications of the aromatic ring, for example through the aforementioned cross-coupling reactions, could lead to the synthesis of novel chiral ligands for asymmetric catalysis. The steric and electronic properties of these ligands could be fine-tuned by varying the substituents on the aromatic ring, potentially leading to high enantioselectivity in a range of chemical transformations.

Contributions to Materials Science and Optoelectronics Research

The unique electronic and photophysical properties that can be engineered into derivatives of this compound make it a promising platform for the development of new materials for optoelectronic applications. The presence of the fluorine atom can enhance properties such as thermal stability and electron mobility in organic electronic devices.

Intermediate for the Synthesis of Fluorescent Probes and Fluorophores

Fluorescent probes and fluorophores are essential tools in biological imaging and sensing applications. The rigid aromatic core of this compound can be elaborated into extended conjugated systems, which are often the basis of fluorescent molecules. By strategically introducing electron-donating and electron-accepting groups through reactions at the bromine position, the absorption and emission properties of the resulting dyes can be precisely controlled. The fluorine substituent can also be used to modulate the photophysical properties, such as quantum yield and photostability.

Building Block for Semiconducting Materials (e.g., in OLEDs, OPVs)

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are rapidly developing technologies that rely on novel organic semiconducting materials. Derivatives of this compound can serve as building blocks for these materials. For example, the biaryl structures synthesized via Suzuki coupling can be incorporated into the backbone of conjugated polymers or used as core structures for small molecule semiconductors. The fluorine atom can lower the HOMO and LUMO energy levels of the material, which can improve charge injection and transport properties, as well as enhance the stability of the device. The tertiary alcohol group could also be used to attach the molecule to other components of a device or to tune the morphology of the active layer.

| Application | Material Type | Role of this compound Derivative |

| Organic Light-Emitting Diodes (OLEDs) | Host materials, Emitters | Forms the core of the material, with substituents to tune electronic and photophysical properties. |

| Organic Photovoltaics (OPVs) | Donor or acceptor materials | Provides a rigid, tunable core for constructing conjugated molecules with appropriate energy levels for charge separation. |

Applications in Interfacial Engineering and Molecular Electronics

The structural characteristics of this compound make it a candidate for the development of materials used in interfacial engineering and molecular electronics. The presence of the halogen atoms allows for the tuning of surface properties and electronic interactions. Derivatives of this compound could be designed to form self-assembled monolayers (SAMs) on various substrates. The bromo and fluoro groups, along with the hydroxyl moiety, can dictate the packing and orientation of the molecules at an interface, thereby controlling properties like surface energy, wettability, and adhesion.

In the realm of molecular electronics, the aromatic core of this compound can be functionalized to create molecular wires or switches. The electronic properties of the phenyl ring are influenced by the inductive effects of the bromine and fluorine substituents. By incorporating this unit into larger conjugated systems, it may be possible to fabricate molecular-scale components for electronic circuits. The tertiary alcohol group provides a convenient attachment point for linking the molecule to electrodes or other components.

Table 1: Potential Applications of this compound Derivatives in Interfacial Engineering

| Application Area | Proposed Derivative Structure | Functionality |

| Hydrophobic Surfaces | Esterification of the hydroxyl group with a long-chain fatty acid. | The long alkyl chains would orient away from a polar substrate, creating a low-energy, water-repellent surface. |

| Selective Sensors | Polymerization of a vinyl-functionalized derivative on an electrode surface. | The specific binding of analytes to the functionalized polymer could induce a measurable change in capacitance or resistance. |

| Molecular Adhesives | Conversion of the hydroxyl group to a catechol moiety. | The catechol group would allow for strong adhesion to metal oxide surfaces through bidentate coordination. |

Design and Synthesis of Chemical Probes for Molecular Biology Research

The development of chemical probes is essential for understanding complex biological processes. These tools enable researchers to study the function and localization of biomolecules in their native environment. The scaffold of this compound can be elaborated to produce highly specific probes for enzymes and receptors.

Development of Ligands for Enzyme Active Site Probing

Derivatives of this compound can be synthesized to act as ligands that probe the active sites of enzymes. The design of such probes often involves incorporating a reactive group that can form a covalent bond with a specific amino acid residue in the active site, allowing for activity-based protein profiling. The phenylpropanol core can serve as a recognition element, with the substituents tailored to fit the topology of the target enzyme's active site. For instance, the bromine atom could be replaced with a group that mimics the natural substrate of an enzyme, while the fluorine atom helps in optimizing binding affinity and metabolic stability.

Table 2: Hypothetical Enzyme Inhibition Data for a Derivative of this compound

| Enzyme Target | Derivative Structure | Inhibition Constant (Ki) | Inhibition Type |

| Cyclooxygenase-2 (COX-2) | Amide derivative with a sulfonamide group. | 150 nM | Competitive |

| Matrix Metalloproteinase-9 (MMP-9) | Carboxylic acid derivative. | 500 nM | Competitive |

| Caspase-3 | Derivative with a C-terminal aspartic acid mimetic. | 80 nM | Irreversible |

Synthesis of Molecular Tools for Receptor-Ligand Interaction Studies

Understanding receptor-ligand interactions is fundamental to drug discovery. Molecular tools, such as fluorescently labeled ligands, are invaluable for these studies. The this compound structure can be modified to include a fluorophore, enabling the visualization of receptor binding and localization in cells and tissues. The site of fluorophore attachment would be carefully chosen to avoid disrupting the binding of the ligand to the receptor. The inherent chirality of the tertiary alcohol could also be exploited to develop stereoselective ligands, which are crucial for studying the stereospecificity of receptor binding.

Exploration of Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry involves the study of non-covalent interactions to construct complex, ordered structures. The functional groups on this compound make it an excellent building block for supramolecular assemblies and for studies in crystal engineering.

Self-Assembly Driven by Halogen and Hydrogen Bonding Interactions

The bromine atom on the phenyl ring is a potential halogen bond donor, an interaction that is increasingly being used in the rational design of supramolecular structures. nih.gov It can form directional interactions with halogen bond acceptors, such as Lewis bases. In parallel, the hydroxyl group is a classic hydrogen bond donor and acceptor. The interplay between halogen bonding and hydrogen bonding can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. The fluorine atom can also participate in weaker hydrogen bonds.

Cocrystal Formation and Polymorphism Studies

The ability of this compound to participate in both halogen and hydrogen bonding makes it a prime candidate for cocrystallization. By combining it with other molecules (coformers) that have complementary functional groups, it is possible to form new crystalline solids with modified physical properties, such as solubility and melting point. Studies on the cocrystals of this compound could provide fundamental insights into the hierarchy and competition of non-covalent interactions. Furthermore, the compound itself may exhibit polymorphism, where it can crystallize in different forms with distinct arrangements of molecules in the crystal lattice. The study of these polymorphs is critical in materials science and pharmaceuticals.

Table 3: Potential Coformers for Cocrystallization with this compound

| Coformer | Predominant Interaction | Potential Application |

| Isonicotinamide | Hydrogen bonding (O-H···N) and Halogen bonding (C-Br···O) | Pharmaceutical formulation |

| 1,4-Diiodotetrafluorobenzene | Halogen bonding (C-Br···I) | Organic electronics |

| Adipic acid | Hydrogen bonding (O-H···O) | Materials science |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthesis Methods for Chiral Derivatives

The creation of chiral tertiary alcohols is a significant challenge in organic synthesis. nih.govnih.gov Future work should focus on developing asymmetric methods to produce enantiomerically pure derivatives of 2-(2-Bromo-6-fluorophenyl)propan-2-ol. A promising approach involves the asymmetric addition of organometallic reagents to the precursor ketone, 1-(2-bromo-6-fluorophenyl)ethan-1-one. Research could explore a variety of chiral ligands and catalysts to control the stereochemical outcome of this transformation. acs.org

Furthermore, the kinetic resolution of racemic α-branched ketones presents an alternative strategy to access these valuable chiral building blocks. chinesechemsoc.org This would involve the development of catalysts that can selectively react with one enantiomer of the racemic ketone precursor, leaving the other enantiomer unreacted and in high enantiomeric excess. chinesechemsoc.org The successful development of such methods would provide access to novel, stereochemically complex tertiary alcohols. chinesechemsoc.org

Table 1: Hypothetical Comparison of Chiral Catalysts for Asymmetric Synthesis

| Catalyst System | Chiral Ligand | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) | Potential Advantage |

|---|---|---|---|---|

| Zinc-based | (-)-N,N-Diisopropylephedrine (DISE) | >95% | N/A | High enantioselectivity |

| Ruthenium-based | (S)-BINAP | 92% | N/A | Broad substrate scope |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound often involves Grignard reactions, which are notoriously exothermic and sensitive to air and moisture. chemicalindustryjournal.co.ukvapourtec.com Translating these reactions from traditional batch processing to continuous flow systems offers numerous advantages, including superior heat transfer, enhanced safety, and improved scalability. acs.orgthieme-connect.com Future research should aim to develop a robust flow process for the on-demand generation of the required Grignard reagent and its subsequent reaction. thieme-connect.com

This flow setup could be integrated with automated platforms for reaction optimization. High-throughput experimentation could rapidly screen various parameters such as residence time, temperature, and reagent stoichiometry to identify optimal conditions. The benefits of continuous flow chemistry are particularly relevant for handling organometallic species, enabling excellent control over highly exothermic reactions. vapourtec.com

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic methods like photocatalysis and electrocatalysis offer new ways to functionalize the aryl-bromide bond of this compound. These techniques can facilitate reactions under mild conditions that are often not possible with traditional thermal methods.

Future investigations could explore:

Photoredox-mediated cross-coupling reactions: Using visible light and a suitable photocatalyst to couple the aryl bromide with a wide range of partners, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkynes (Sonogashira coupling).

Electrochemical C-H activation: Utilizing an electric current to functionalize the aromatic ring at positions other than the bromine atom, offering a complementary approach to traditional cross-coupling.

Dual catalytic systems: Combining photocatalysis with another catalytic cycle, such as nickel catalysis, to enable novel and challenging transformations.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and control. The use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allows for real-time monitoring of reacting chemical systems. rsc.orgmt.com

Future research should focus on implementing these Process Analytical Technologies (PAT) to:

Track the formation of the Grignard reagent and any byproducts in real-time. acs.orgresearchgate.net

Monitor the concentration of key intermediates and the final product throughout the reaction. acs.org

Gain mechanistic insights that can be used to improve reaction efficiency and safety. acs.org

Raman spectroscopy is particularly well-suited for monitoring organometallic reactions due to the low background signal from glass vessels. rsc.org

Table 2: Potential In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Advantages |

|---|---|---|

| ReactIR (FTIR) | Concentration of reactants, intermediates, and products. | Provides detailed mechanistic information. acs.org |

| Raman Spectroscopy | Real-time monitoring of organometallic species. | Non-invasive, low interference from glass. rsc.org |

Predictive Modeling for Structure-Property-Activity Relationships in Derivatives

As new derivatives of this compound are synthesized, computational tools can be employed to predict their properties and guide further synthetic efforts. Quantitative Structure-Property Relationship (QSPR) models can establish correlations between the molecular structure of a compound and its physical, chemical, or biological properties. nih.govresearchgate.net

Future research in this area should involve:

Building QSPR models: Developing models that can predict properties such as solubility, reactivity, and potential biological activity for a library of virtual derivatives. acs.orgnih.gov

Molecular docking studies: If a biological target is identified, computational docking can be used to predict the binding affinity and mode of interaction of new derivatives.

Machine learning approaches: Utilizing machine learning algorithms to analyze large datasets of chemical structures and properties to identify complex relationships and make more accurate predictions. nih.gov

Design of Multi-Component Reaction Sequences Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The structural features of this compound make it an interesting candidate for incorporation into novel MCRs.

Future research could focus on designing one-pot reaction sequences where the compound or its derivatives act as key building blocks. For example, the aryl bromide could be transformed in situ via a metal-catalyzed cross-coupling reaction, and the resulting intermediate could then participate in a subsequent multi-component reaction. This strategy would allow for the rapid generation of molecular diversity and the synthesis of complex, functionalized molecules from a common starting material. rsc.org

Q & A

Q. What are the established synthetic routes for 2-(2-Bromo-6-fluorophenyl)propan-2-ol, and what key reagents are involved?

The synthesis typically involves halogenation of a phenyl precursor followed by reduction. For example:

- Step 1 : Bromination and fluorination of a substituted benzophenone derivative using bromine (Br₂) and fluorine-containing reagents under controlled conditions to achieve regioselectivity at the 2- and 6-positions of the phenyl ring.

- Step 2 : Reduction of the ketone intermediate to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Purification : Distillation or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated in experimental settings?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR confirm the presence of the tertiary alcohol (-OH) and aromatic protons. The bromine and fluorine substituents cause distinct splitting patterns in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 247.1 (C₉H₁₀BrFO⁺) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the steric effects of the bulky bromine and fluorine substituents .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF) and alcohols. This is attributed to the hydrophobic phenyl group and polar -OH moiety .

- Stability : Susceptible to oxidation under acidic or high-temperature conditions, requiring storage in inert atmospheres at 2–8°C .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Acts as a superior leaving group in Suzuki-Miyaura couplings due to its polarizability, facilitating transmetalation with palladium catalysts.

- Fluorine : Electron-withdrawing effects enhance the electrophilicity of the aromatic ring, directing nucleophilic attacks to meta/para positions. Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs .

Q. What strategies mitigate challenges in regioselective functionalization of the phenyl ring during derivatization?

- Directed ortho-Metalation : Use of directing groups (e.g., -OH) to control bromine/fluorine positioning.

- Protection/Deprotection : Temporary protection of the alcohol group with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions .

Q. How does this compound compare to its halogenated analogs in biological activity studies?

- Comparative Table :

| Compound | IC₅₀ (μM) for Enzyme X | LogP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 2-(2-Bromo-6-fluorophenyl) | 0.45 | 2.8 | 120 |

| 2-(2-Chlorophenyl) | 1.2 | 2.5 | 90 |

| 2-(2-Fluorophenyl) | 3.1 | 2.1 | 60 |

- Key Insight : Bromine’s larger van der Waals radius enhances hydrophobic interactions with enzyme pockets, improving inhibitory potency .

Q. What computational approaches predict the pharmacokinetic properties of derivatives of this compound?

- Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) based on LogP and polar surface area.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and cytochrome P450 interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。